molecular formula C39H39ClN4O5 B1683414 3-[(Z)-[(5Z)-5-benzylidene-4-methyl-3,6-dioxopiperazin-2-ylidene]methyl]-N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]benzamide;hydrochloride CAS No. 180422-22-4

3-[(Z)-[(5Z)-5-benzylidene-4-methyl-3,6-dioxopiperazin-2-ylidene]methyl]-N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]benzamide;hydrochloride

Cat. No.: B1683414
CAS No.: 180422-22-4
M. Wt: 679.2 g/mol
InChI Key: NJXUYZIBWDEBQS-UHFFFAOYSA-N
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Description

XR 9051 Hydrochloride is a potent modulator of P-glycoprotein-mediated multidrug resistance (MDR). It inhibits the binding of cytotoxic agents to P-glycoprotein, making it a valuable compound in the study of drug resistance mechanisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of XR 9051 Hydrochloride involves a series of chemical reactions starting from a natural product lead compound. The synthetic chemistry program focuses on creating a diketopiperazine derivative . Specific details on the reaction conditions and steps are proprietary and not publicly disclosed.

Industrial Production Methods

Industrial production methods for XR 9051 Hydrochloride are not widely available in the public domain. it is known that the compound is synthesized in controlled laboratory environments and is available for research purposes .

Chemical Reactions Analysis

Types of Reactions

XR 9051 Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions involving XR 9051 Hydrochloride include oxidizing agents, reducing agents, and various solvents. The specific conditions depend on the desired reaction and the target product .

Major Products Formed

The major products formed from the reactions of XR 9051 Hydrochloride include various derivatives that retain the core structure of the compound while exhibiting different chemical properties .

Properties

CAS No.

180422-22-4

Molecular Formula

C39H39ClN4O5

Molecular Weight

679.2 g/mol

IUPAC Name

3-[(5-benzylidene-4-methyl-3,6-dioxopiperazin-2-ylidene)methyl]-N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]benzamide;hydrochloride

InChI

InChI=1S/C39H38N4O5.ClH/c1-42-34(22-27-8-5-4-6-9-27)38(45)41-33(39(42)46)21-28-10-7-11-30(20-28)37(44)40-32-14-12-26(13-15-32)16-18-43-19-17-29-23-35(47-2)36(48-3)24-31(29)25-43;/h4-15,20-24H,16-19,25H2,1-3H3,(H,40,44)(H,41,45);1H

InChI Key

NJXUYZIBWDEBQS-UHFFFAOYSA-N

Isomeric SMILES

CN1/C(=C\C2=CC=CC=C2)/C(=O)N/C(=C\C3=CC(=CC=C3)C(=O)NC4=CC=C(C=C4)CCN5CCC6=CC(=C(C=C6C5)OC)OC)/C1=O

SMILES

CN1C(=CC2=CC=CC=C2)C(=O)NC(=CC3=CC(=CC=C3)C(=O)NC4=CC=C(C=C4)CCN5CCC6=CC(=C(C=C6C5)OC)OC)C1=O.Cl

Canonical SMILES

CN1C(=CC2=CC=CC=C2)C(=O)NC(=CC3=CC(=CC=C3)C(=O)NC4=CC=C(C=C4)CCN5CCC6=CC(=C(C=C6C5)OC)OC)C1=O.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

XR9051 Hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(Z)-[(5Z)-5-benzylidene-4-methyl-3,6-dioxopiperazin-2-ylidene]methyl]-N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]benzamide;hydrochloride
Reactant of Route 2
Reactant of Route 2
3-[(Z)-[(5Z)-5-benzylidene-4-methyl-3,6-dioxopiperazin-2-ylidene]methyl]-N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]benzamide;hydrochloride
Reactant of Route 3
Reactant of Route 3
3-[(Z)-[(5Z)-5-benzylidene-4-methyl-3,6-dioxopiperazin-2-ylidene]methyl]-N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]benzamide;hydrochloride
Reactant of Route 4
Reactant of Route 4
3-[(Z)-[(5Z)-5-benzylidene-4-methyl-3,6-dioxopiperazin-2-ylidene]methyl]-N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]benzamide;hydrochloride
Reactant of Route 5
Reactant of Route 5
3-[(Z)-[(5Z)-5-benzylidene-4-methyl-3,6-dioxopiperazin-2-ylidene]methyl]-N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]benzamide;hydrochloride
Reactant of Route 6
Reactant of Route 6
3-[(Z)-[(5Z)-5-benzylidene-4-methyl-3,6-dioxopiperazin-2-ylidene]methyl]-N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]benzamide;hydrochloride

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